molecular formula C20H26ClNO2 B1374566 4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride CAS No. 158550-35-7

4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride

Cat. No.: B1374566
CAS No.: 158550-35-7
M. Wt: 347.9 g/mol
InChI Key: PULGUARPANYPQV-UHFFFAOYSA-N
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Description

4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride is a useful research compound. Its molecular formula is C20H26ClNO2 and its molecular weight is 347.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Polymer Research

Compounds similar to "4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride" have been explored in the context of chemical synthesis and polymer research. For instance, studies on electrophilic trisubstituted ethylenes and their copolymerization with styrene highlight the potential of such compounds in developing new polymeric materials. These compounds are synthesized through catalyzed condensation reactions and characterized by various spectroscopic methods, showing diverse applications in materials science due to their structural properties and reactivity (Kharas et al., 2013).

Medicinal Chemistry and Drug Design

In medicinal chemistry, related compounds have been explored for their potential in drug design, particularly as part of the structural framework for developing selective serotonin reuptake inhibitors (SSRIs) and other therapeutics. The synthesis and biological characterization of stereochemical variants of such compounds reveal their affinity for dopamine, serotonin, and norepinephrine transporters, indicating their potential in treating neurological disorders (Kharkar et al., 2009).

Material Science and Structural Analysis

In material science, the structural analysis of compounds with similar frameworks has been conducted to understand their molecular and crystal structures. Such studies provide insights into the conformational flexibility, intramolecular and intermolecular interactions, and the impact of these factors on the physical properties of the compounds, which are crucial for designing materials with specific characteristics (Kuleshova & Khrustalev, 2000).

Biochemical Analysis

Biochemical Properties

4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of its catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In cancer cell lines, this compound has demonstrated cytotoxic effects, leading to cell death through apoptosis. It also influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. Additionally, this compound can alter gene expression and cellular metabolism, further affecting cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors or enzymes, modulating their activity. For example, this compound has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that this compound remains stable under standard storage conditions but may degrade when exposed to extreme temperatures or light. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to changes in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activity. At high doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. It is essential to determine the appropriate dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes or cofactors, affecting metabolic flux and metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain tissues, such as the liver and kidneys, where it may exert its effects. Additionally, its distribution within cells can influence its localization and activity, affecting its overall efficacy .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .

Properties

IUPAC Name

4-[2-(4-phenylmethoxyphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2.ClH/c1-2-4-18(5-3-1)16-23-20-8-6-19(7-9-20)22-15-12-17-10-13-21-14-11-17;/h1-9,17,21H,10-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULGUARPANYPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CC=C(C=C2)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.